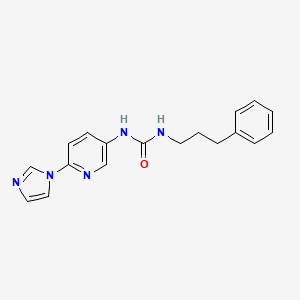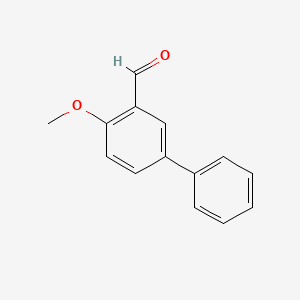
4-Methoxy-biphenyl-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-biphenyl-3-carbaldehyde is a chemical compound with the CAS Number 89536-71-0 . Its IUPAC name is 4-methoxy[1,1’-biphenyl]-3-carbaldehyde . The compound has a molecular weight of 212.25 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a two-step synthetic sequence was developed for the undergraduate organic chemistry laboratory using vanillin as the starting material . The multi-step synthesis was designed to replace two traditional experiments teaching electrophilic aromatic substitution and carbon–carbon bond forming chemistries with greener transformations .Molecular Structure Analysis
The InChI code for 4-Methoxy-biphenyl-3-carbaldehyde is 1S/C14H12O2/c1-16-14-8-7-12(9-13(14)10-15)11-5-3-2-4-6-11/h2-10H,1H3 .Chemical Reactions Analysis
The compound has been used in various chemical reactions. For example, vanillin is iodinated using Oxone® and potassium iodide in refluxing water, and students are tasked with determining the position of aromatic substitution using 1 H NMR spectroscopy . The iodovanillin is subsequently used in an aqueous Suzuki-Miyaura reaction with para-methylphenylboronic acid .Physical And Chemical Properties Analysis
The compound has a molecular weight of 212.25 . It is stored at a temperature of 2-8°C .Scientific Research Applications
- Application : 4-Methoxy-biphenyl-3-carbaldehyde is a precursor for tripodal salicylaldehyde with a triphenylamine core. Researchers have used it to create MOFs and COFs, which find applications in gas storage, catalysis, and separation processes .
- Application : The compound’s luminescent properties make it relevant for optical sensors, imaging, and display technologies .
- Application : Liquid crystals are used in displays (e.g., LCDs), smart windows, and other optical devices .
- Application : Researchers explore its potential for energy storage devices, such as batteries and supercapacitors .
- Application : Researchers can modify 4-Methoxy-biphenyl-3-carbaldehyde to create novel ligands, catalysts, or functional materials .
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
Luminescent Properties
Liquid Crystalline Properties
Energy Storage and Electrochemical Applications
Synthetic Chemistry and Catalysts
Biological and Medicinal Studies
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that the compound acts as a reagent in research studies involving the use of aryliden-methyloxazolones as reversible magl inhibitors for cancer treatment .
Mode of Action
It is suggested that the compound might interact with its targets through a series of chemical reactions, possibly involving free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It is known that the compound is involved in the synthesis of indole derivatives , which are significant in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
2-methoxy-5-phenylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-16-14-8-7-12(9-13(14)10-15)11-5-3-2-4-6-11/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLXZTBOJVCIBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-biphenyl-3-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

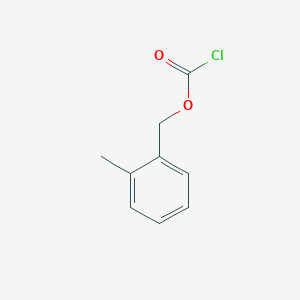
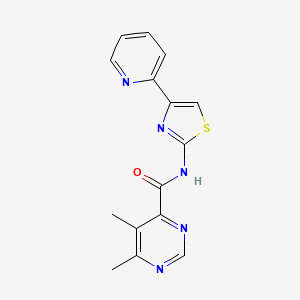
![N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2548117.png)
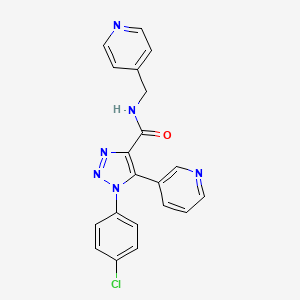

![3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2548122.png)

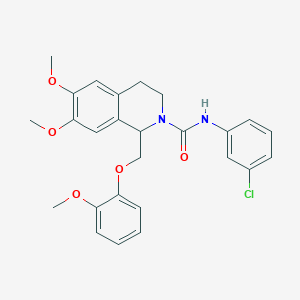
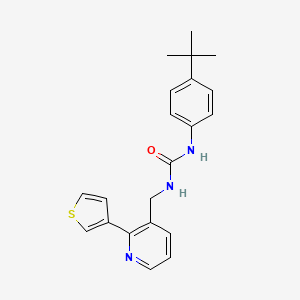


![(E)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2548130.png)
